An In-Depth Technical Guide to Butylone-d3 (hydrochloride): Chemical Properties, Structure, and Analytical Applications
An In-Depth Technical Guide to Butylone-d3 (hydrochloride): Chemical Properties, Structure, and Analytical Applications
Introduction: The Quintessential Internal Standard for Cathinone Analysis
Butylone-d3 (hydrochloride) is the deuterated isotopologue of Butylone, a synthetic stimulant of the substituted cathinone class.[1][2] While its parent compound, Butylone, is known for its psychoactive effects and is regulated as a Schedule I substance in the United States, Butylone-d3 serves a critical and legitimate role in the scientific community.[2][3] It is designed and utilized exclusively as an analytical reference material, specifically as an internal standard for the precise quantification of Butylone in complex biological and forensic samples using mass spectrometry-based methods.[1][4]
This guide provides a comprehensive overview of the chemical structure, properties, and core applications of Butylone-d3 (hydrochloride). It is intended for researchers, forensic toxicologists, and drug development professionals who require a reliable tool for accurate and reproducible quantification of synthetic cathinones. We will delve into the rationale behind isotopic labeling, detailed analytical protocols, and the structural attributes that define this essential reference material.
Chapter 1: Chemical Identity and Physicochemical Properties
Butylone-d3 is structurally identical to Butylone, with the exception of three hydrogen atoms on the N-methyl group being replaced by deuterium atoms. This seemingly minor modification is paramount for its function, as it increases the molecular weight by three mass units without significantly altering its chemical behavior during sample preparation and chromatographic separation.
The hydrochloride salt form enhances the stability and solubility of the compound, making it suitable for preparation as a certified reference solution.[5]
Core Chemical Structure
The molecular structure of Butylone-d3 features a phenethylamine core with a β-keto group, a methylenedioxy bridge on the phenyl ring, and a deuterated N-methyl group.
Caption: Figure 1: Chemical Structure of Butylone-d3 (hydrochloride)
Tabulated Physicochemical Data
The fundamental properties of Butylone-d3 (hydrochloride) are summarized below for quick reference.
| Property | Value | Source(s) |
| Formal Name | 1-(1,3-benzodioxol-5-yl)-2-(methylamino-d3)-1-butanone, monohydrochloride | [2][5] |
| Synonyms | β-keto MBDB-d3, bk-MBDB-d3 | [2] |
| Molecular Formula | C₁₂H₁₂D₃NO₃ • HCl | [5] |
| Formula Weight | 260.73 g/mol | [5] |
| CAS Number | 1231710-63-6 | [5] |
| Parent Compound Molar Mass | 221.256 g·mol⁻¹ | [3][6] |
| Storage Temperature | -20°C | [1] |
| Physical Formulation | Neat solid or solution in methanol | [2][5] |
Chapter 2: The Scientific Rationale for Deuteration
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis, particularly for LC-MS applications.[7][8] Deuterium is the preferred isotope for this purpose because it is non-radioactive and its substitution for hydrogen results in a compound that is chemically and physically almost identical to the analyte of interest.[9]
Expertise & Causality: The core principle is that a deuterated standard will behave identically to its non-deuterated counterpart during every phase of analysis—extraction, chromatography, and ionization.[8] Any sample loss, degradation, or variation in ionization efficiency (matrix effects) that affects the target analyte will affect the internal standard to the same degree. By measuring the ratio of the analyte to the known concentration of the internal standard, these variations are normalized, leading to highly accurate and precise quantification.[8] This self-validating system is crucial for meeting the stringent requirements of regulatory bodies like the FDA and EMA.[7]
Caption: Figure 2: Role of Internal Standard in LC-MS
Chapter 3: Synthesis and Isotopic Labeling
While specific synthesis routes for commercial Butylone-d3 are proprietary, the general synthesis of cathinones provides a clear blueprint. Butylone is typically synthesized from 3,4-methylenedioxybutyrophenone.[3] This precursor undergoes α-bromination to form 3′,4′-methylenedioxy-2-bromobutyrophenone.[3] The final step involves a nucleophilic substitution reaction with an amine.[10]
For the synthesis of Butylone-d3, this final step would be performed using deuterated methylamine (CD₃NH₂) in place of standard methylamine. This directly incorporates the three deuterium atoms onto the nitrogen, creating the desired labeled compound. The resulting free base is then converted to the more stable hydrochloride salt.[3]
Chapter 4: Analytical Methodologies and Protocols
Butylone-d3 is intended for use with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.[1][5]
Protocol: Quantification by LC-MS/MS
LC-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity in complex matrices like blood and urine.[11]
Methodology Rationale: A solid-phase extraction (SPE) is employed to clean up the sample and concentrate the analytes, removing proteins and salts that interfere with analysis. A C18 reversed-phase column is used to separate Butylone from other compounds based on polarity. A gradient elution with an acidic mobile phase ensures good peak shape and efficient ionization in positive ion mode.
Step-by-Step Protocol:
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of biological sample (e.g., post-mortem iliac blood), add 100 µL of Butylone-d3 internal standard solution (e.g., at 1 µg/mL).[11]
-
Vortex and allow to equilibrate for 15 minutes.
-
Perform a solid-phase extraction using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with deionized water and methanol.
-
Elute the analytes with a basic solution (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.[11]
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.[12]
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50).[12]
-
Flow Rate: 0.4 mL/min.[12]
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.[12]
-
Injection Volume: 10 µL.[12]
-
-
Mass Spectrometry Conditions (MRM Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Example):
-
Butylone: Q1: 222.1 -> Q3: 174.1 (quantifier), 204.1 (qualifier).[6]
-
Butylone-d3: Q1: 225.1 -> Q3: 174.1 (quantifier), 207.1 (qualifier).
-
-
Collision Energy: Optimize for specific transitions.
-
Caption: Figure 3: LC-MS/MS Workflow for Butylone
Protocol: Screening by GC-MS
GC-MS is a robust technique for broader toxicological screening.
Methodology Rationale: Derivatization is often unnecessary for cathinones but can improve peak shape. A non-polar column like a DB-1 or DB-5 is suitable for separating a wide range of drug compounds. The temperature program is designed to elute Butylone in a reasonable time with good resolution.
Step-by-Step Protocol:
-
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction as described in the LC-MS/MS protocol.
-
Evaporate the final solvent and reconstitute in a volatile solvent like ethyl acetate.
-
-
Chromatographic Conditions:
-
Instrument: Agilent GC/MSD system or equivalent.[12]
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.[12]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[12]
-
Injection Port Temp: 265°C.[12]
-
Oven Program: Initial temp 50°C, hold for 1 min, ramp at 30°C/min to 340°C, hold for 2 min.[12]
-
Injection Mode: Splitless.[12]
-
-
Mass Spectrometry Conditions:
Chapter 5: Applications in Research and Drug Development
The primary application of Butylone-d3 (hydrochloride) is as a Certified Reference Material and internal standard for:
-
Forensic Toxicology: Accurately quantifying Butylone in post-mortem cases and driving under the influence (DUI) investigations.[11]
-
Clinical Chemistry: Monitoring Butylone levels in emergency room admissions and intoxication cases.
-
Urine Drug Testing: Use in workplace and clinical drug screening programs.[5]
-
Pharmaceutical Research: In drug metabolism and pharmacokinetics (DMPK) studies to precisely track the parent drug and its metabolites.[9][13]
Chapter 6: Regulatory and Safety Profile
-
Regulatory Status: Butylone-d3 is regulated as a Schedule I compound in the United States, similar to its parent compound.[1] It is intended for legitimate research and forensic applications only, and proper licensing is required for its acquisition and use.
-
Safety: This product is not for human or veterinary use.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be followed when handling the neat material or its solutions.
-
Storage and Stability: The compound should be stored at -20°C to ensure long-term stability.[2] When stored correctly, it is stable for at least two years.[2]
Conclusion
Butylone-d3 (hydrochloride) is an indispensable tool for the modern analytical laboratory. Its design as a deuterated internal standard embodies the principles of scientific integrity and trustworthiness, providing a self-validating system for the accurate quantification of Butylone. By leveraging its near-identical chemical properties to the target analyte, researchers and forensic scientists can effectively overcome challenges like matrix effects and sample variability, ensuring that the data generated is both reliable and defensible. This guide has outlined its chemical structure, the rationale for its use, and detailed protocols, providing a comprehensive resource for its application in demanding analytical settings.
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Title: Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework Source: PubMed, National Center for Biotechnology Information URL: [Link]
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